molecular formula C11H10N6O3S B11684904 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

Cat. No.: B11684904
M. Wt: 306.30 g/mol
InChI Key: PPMADQFAOILAQQ-WLRTZDKTSA-N
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Description

2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique triazine and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common route includes the condensation of a triazine derivative with a pyridine aldehyde under controlled conditions. The reaction is often facilitated by the presence of a base, such as sodium hydroxide, and may require heating to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H10N6O3S

Molecular Weight

306.30 g/mol

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C11H10N6O3S/c18-8(15-13-5-7-2-1-3-12-4-7)6-21-10-9(19)14-11(20)17-16-10/h1-5H,6H2,(H,15,18)(H2,14,17,19,20)/b13-5+

InChI Key

PPMADQFAOILAQQ-WLRTZDKTSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)CSC2=NNC(=O)NC2=O

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)CSC2=NNC(=O)NC2=O

Origin of Product

United States

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